molecular formula C15H12N2O2S B2500837 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide CAS No. 2034546-35-3

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2500837
CAS No.: 2034546-35-3
M. Wt: 284.33
InChI Key: URCUYLZUVRXJDN-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features a combination of thiophene, pyridine, and furan rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms in its structure makes it a versatile molecule for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-bromopyridine and thiophene-2-boronic acid using palladium-catalyzed cross-coupling reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural and an amine derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond between the furan ring and the pyridine-thiophene moiety using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxides and sulfones from the thiophene ring.

    Reduction: Piperidine derivatives from the pyridine ring.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Pyridine Derivatives: Compounds like 2-bromopyridine and 4-aminopyridine have similar pyridine rings.

    Furan Derivatives: Compounds such as furfural and 2-furoic acid contain the furan ring.

Uniqueness

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of interactions and applications that are not possible with simpler heterocyclic compounds.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(12-4-6-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-7-20-14/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUYLZUVRXJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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